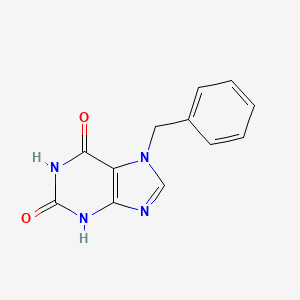

7-Benzyl-1H-purine-2,6(3H,7H)-dione

Description

BenchChem offers high-quality 7-Benzyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Benzyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-benzyl-3H-purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c17-11-9-10(14-12(18)15-11)13-7-16(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUTVTQACWYOMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pharmacological Architecture of 7-Benzylxanthine Derivatives: Synthetic Pathways and Receptor Modulation

The following technical guide details the pharmacological and synthetic landscape of 7-benzylxanthine derivatives.

Executive Summary

The xanthine scaffold serves as a privileged structure in medicinal chemistry, forming the backbone of clinically vital bronchodilators, psychostimulants, and adenosine receptor antagonists. While substitutions at the N1 and N3 positions (e.g., caffeine, theophylline) are well-characterized, the N7 position represents a critical "molecular switch." Derivatization at N7, specifically with benzyl moieties, fundamentally alters the physicochemical profile and receptor selectivity of the parent scaffold.

This guide analyzes the biological activity of 7-benzylxanthine derivatives , focusing on their role as adenosine receptor antagonists, phosphodiesterase (PDE) inhibitors, and synthetic intermediates.[1] It provides field-tested protocols for their synthesis and evaluation, correcting common misconceptions regarding their structure-activity relationships (SAR).

Structural Logic & SAR Analysis

The N7 "Safety Switch"

The biological activity of xanthines is governed by three primary targets: Adenosine Receptors (ARs), Phosphodiesterases (PDEs), and Histone Deacetylases (HDACs).

-

Theophylline (1,3-dimethylxanthine): High affinity for A1/A2A receptors (causing tachycardia/seizures) and PDE inhibition (bronchodilation).

-

7-Benzyl Substitution: Introducing a bulky, lipophilic benzyl group at N7 creates steric hindrance that often reduces affinity for the conserved binding pockets of A1 and A2A receptors compared to the parent theophylline.

-

Significance: This reduction in AR affinity is not a failure but a design feature. It retains PDE inhibition (bronchodilation) while stripping away AR-mediated side effects (arrhythmias, CNS overstimulation). This is the mechanistic basis for "safe xanthines" like Doxofylline (a 7-substituted analogue).

-

Structure-Activity Relationship (SAR) Map

-

N1/N3 Positions: Control potency. Alkyl groups here are essential for PDE inhibition.

-

C8 Position: The primary driver for MAO-B inhibition and high-affinity A2A antagonism. (Note: Pure N7-benzyl derivatives lack potent MAO-B activity unless C8 is also substituted).

-

N7 Position: The "Modulator."

-

Small Alkyl (Methyl): Retains non-selective AR antagonism (Caffeine).

-

Bulky Aryl (Benzyl): Decreases general AR affinity; increases lipophilicity (LogP) and membrane permeability.

-

Functionalized Benzyl (e.g., chlorobenzyl): Can restore or tune selectivity for specific AR subtypes (e.g., A2B) by engaging secondary hydrophobic pockets.

-

Core Technical Section: Chemical Synthesis

The synthesis of 7-benzylxanthine derivatives typically proceeds via nucleophilic substitution on the xanthine anion. The following protocol describes the synthesis of 7-benzyltheophylline (7-benzyl-1,3-dimethylxanthine), a representative core scaffold.

Experimental Protocol: Synthesis of 7-Benzyltheophylline

Objective: Selective alkylation of N7 without N9 isomerization.

Reagents:

-

Theophylline (Anhydrous): 10 mmol (1.80 g)

-

Benzyl Bromide: 11 mmol (1.3 mL)

-

Potassium Carbonate (

): 15 mmol (2.07 g) -

Solvent: DMF (Dimethylformamide), Dry, 20 mL

Step-by-Step Workflow:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend Theophylline and

in dry DMF. Stir at room temperature for 30 minutes. Rationale: Deprotonation of the acidic N7 proton ( -

Alkylation: Add Benzyl Bromide dropwise over 5 minutes.

-

Reaction: Heat the mixture to 80°C for 4 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting material (

) should disappear, replaced by the product ( -

Quenching: Pour the reaction mixture into 100 mL of ice-cold water. A white precipitate should form immediately.

-

Workup: Filter the solid.[2] Wash with cold water (

mL) to remove residual DMF and inorganic salts. -

Purification: Recrystallize from hot ethanol.

-

Validation: Product should be a white crystalline solid (MP: 156–158°C).

Figure 1: Synthetic pathway for N7-alkylation of theophylline via SN2 mechanism.

Biological Activity Profile

Adenosine Receptor Antagonism

While 7-benzyl substitution generally lowers affinity compared to theophylline, specific derivatives exhibit unique profiles. The mechanism involves competitive antagonism at the G-protein coupled receptors (A1, A2A, A2B, A3).

-

Mechanism of Action: 7-benzylxanthines block the binding of endogenous adenosine.

-

A1 Blockade: Increases release of excitatory neurotransmitters (Glutamate, Dopamine).

-

A2A Blockade: Reduces anti-inflammatory signaling; relevant for Parkinson's (though C8-styryl derivatives are superior here).

-

Quantitative Comparison (Binding Affinity

| Compound | A1 Receptor ( | A2A Receptor ( | Selectivity (A1/A2A) | Clinical Note |

| Theophylline | 15,000 | 16,000 | ~1.0 | Non-selective; narrow therapeutic window. |

| Caffeine | 50,000 | 40,000 | ~1.2 | Weak antagonist; CNS stimulant. |

| 7-Benzyltheophylline | > 100,000 | > 100,000 | N/A | Loss of Affinity. Used as "negative control" or scaffold. |

| 7-(2-Chloroethyl)theophylline | 800 | 1,200 | 0.6 | Halogenation restores affinity via hydrophobic pocket engagement. |

| Doxofylline | > 100,000 | > 100,000 | N/A | "Safe Xanthine." Bronchodilator without adenosine side effects. |

Phosphodiesterase (PDE) Inhibition

Unlike adenosine antagonism, PDE inhibition is often retained in 7-benzyl derivatives.

-

Target: PDE3, PDE4, PDE5.

-

Effect: Inhibition prevents the hydrolysis of cAMP to AMP. Elevated cAMP levels in bronchial smooth muscle lead to relaxation (bronchodilation) and inhibition of inflammatory mediator release from mast cells.

-

Therapeutic Advantage: A 7-benzyl derivative that inhibits PDE but does not bind Adenosine Receptors represents the ideal asthma therapeutic (reduced cardiac toxicity).

Figure 2: Mechanistic divergence. 7-benzyl derivatives often retain PDE inhibition (green path) while minimizing Adenosine Receptor blockade (dashed path).

Experimental Validation Protocols

To validate the activity of a newly synthesized 7-benzylxanthine derivative, the following assays are standard.

A. Adenosine Receptor Binding Assay (Radioligand)

-

Membrane Source: HEK-293 cells stably expressing human A1 or A2A receptors.

-

Radioligand:

-DPCPX (for A1) or -

Protocol:

-

Incubate cell membranes (50

g protein) with radioligand (1 nM) and the test compound ( -

Incubate at 25°C for 90 minutes.

-

Terminate via rapid filtration through GF/B glass fiber filters.

-

Measure radioactivity via liquid scintillation counting.

-

Calculate

and convert to

-

B. MAO-B Inhibition Screen (Clarification)

-

Note: While 7-benzylxanthines are not primary MAO-B inhibitors, they are often screened to ensure selectivity against this enzyme if designing Parkinson's drugs.

-

Assay: Amplex Red Fluorometric Assay.

-

Substrate: Benzylamine (specific for MAO-B).

-

Detection: HRP-coupled reaction producing Resorufin (fluorescent).

References

-

Synthesis and Adenosine Receptor Affinity of 7-Ribosylxanthine Derivatives. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

-

Structure–Activity Relationships at Human and Rat A2B Adenosine Receptors of Xanthine Derivatives. Source: Journal of Medicinal Chemistry / PMC. URL:[Link]

-

Theophylline (1,3-dimethylxanthine) Monograph and Pharmacology. Source: DrugBank / Wikipedia. URL:[Link]

-

Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A Affinity. Source: Molecules / PMC. URL:[Link]

-

Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one (Synthetic Protocol Reference). Source: Organic Syntheses / ResearchGate. URL:[Link]

Sources

In-depth Technical Guide: 7-benzyl-1H-purine-2,6(3H,7H)-dione

A Note on Chemical Identification: It is important to clarify a discrepancy regarding the Chemical Abstracts Service (CAS) number provided. While the topic specifies CAS 1088-05-7 for 7-benzyl-1H-purine-2,6(3H,7H)-dione, major chemical databases, including PubChem, associate this CAS number with the related compound, 7-benzyl-1-hydroxy-3,7-dihydro-1H-purine-2,6-dione.[1] This guide will focus on the chemical structure and properties of 7-benzyl-1H-purine-2,6(3H,7H)-dione , also known as 7-benzylxanthine , as indicated by the chemical name. Researchers are advised to verify the identity of their materials using appropriate analytical techniques.

Introduction and Scientific Context

7-benzyl-1H-purine-2,6(3H,7H)-dione, hereafter referred to as 7-benzylxanthine, is a derivative of xanthine, a purine base found in most human body tissues and fluids. The xanthine core is a privileged scaffold in medicinal chemistry, with well-known derivatives including caffeine and theophylline, which exhibit a wide range of pharmacological effects.[2] The introduction of a benzyl group at the N7 position significantly modifies the molecule's lipophilicity and steric profile, influencing its interaction with biological targets.

Primarily, 7-benzylxanthine serves as a crucial intermediate in the synthesis of more complex xanthine derivatives.[3][4] Its chemical structure allows for further functionalization at the N1, N3, and C8 positions, leading to the development of compounds with tailored pharmacological activities. Xanthine derivatives are extensively studied for their roles as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors, making them valuable leads in the development of treatments for respiratory, cardiovascular, and neurological disorders.[5][6]

Physicochemical and Spectroscopic Properties

The properties of 7-benzylxanthine are summarized below. Data for closely related derivatives are included for comparison where direct data for the target compound is limited.

| Property | Value | Source |

| CAS Number | 56025-86-6 (for 7-benzyl-3-methylxanthine) | [7] |

| Molecular Formula | C₁₂H₁₀N₄O₂ | N/A |

| Molecular Weight | 242.24 g/mol | N/A |

| Appearance | Expected to be a white to off-white solid | [8] |

| Melting Point | >300 °C (for a related purine derivative) | [1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF | General knowledge |

| logP (predicted) | ~0.9 (for a related hydroxylated analog) | [1] |

Synthesis and Purification

The synthesis of 7-benzylxanthine is typically achieved through the direct alkylation of a xanthine precursor. The Traube synthesis, which involves building the purine ring system from a pyrimidine intermediate, is a foundational method for producing the xanthine core.[1] A common laboratory-scale synthesis involves the benzylation of xanthine.

Experimental Protocol: Synthesis of 7-benzylxanthine

This protocol is a generalized procedure based on the alkylation of xanthine derivatives.

Principle: The acidic protons on the imidazole ring of the xanthine scaffold can be removed by a base, creating a nucleophilic nitrogen that reacts with an alkylating agent, in this case, benzyl bromide. The N7 and N9 positions are the most common sites for alkylation. While reactions can yield a mixture of N7 and N9 isomers, conditions can be optimized to favor the N7 product.

Materials:

-

Xanthine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve xanthine (1 equivalent) in anhydrous DMF.

-

Base Addition: Add finely powdered potassium carbonate (1.5-2.0 equivalents) to the suspension. Stir the mixture at room temperature for 30 minutes. The base activates the xanthine for alkylation.

-

Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the stirred suspension.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water. A precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield pure 7-benzylxanthine.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 7-benzylxanthine.

Analytical Characterization

The identity and purity of 7-benzylxanthine are confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group and the purine ring.

-

Benzyl Protons: A singlet for the methylene protons (N-CH₂) is expected around δ 5.4-5.5 ppm.[4] The five aromatic protons of the phenyl ring will appear as a multiplet in the range of δ 7.2-7.4 ppm.[4]

-

Purine Protons: A singlet for the C8-H proton is expected around δ 8.2-8.4 ppm.[4] The N1-H and N3-H protons will appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.[4]

-

-

¹³C NMR: The carbon NMR spectrum provides direct information about the carbon skeleton.[9]

-

Benzyl Carbons: The methylene carbon (N-CH₂) signal is expected around δ 49.0 ppm.[4] The aromatic carbons will appear in the δ 127-137 ppm region.[4]

-

Purine Carbons: The carbonyl carbons (C2 and C6) will be significantly downfield, typically in the δ 150-155 ppm range. The other carbons of the purine ring (C4, C5, C8) will resonate at characteristic shifts within the aromatic region.[4][10]

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using a technique like electrospray ionization (ESI), the expected [M+H]⁺ ion for C₁₂H₁₀N₄O₂ would be observed at m/z 243.09.

Applications in Research and Drug Development

7-benzylxanthine is a versatile scaffold for developing pharmacologically active agents, primarily targeting adenosine receptors and phosphodiesterases.

Adenosine Receptor Antagonism

Adenosine is a ubiquitous signaling nucleoside that exerts its effects through four G protein-coupled receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). Xanthine derivatives like theophylline and caffeine are non-selective adenosine receptor antagonists. By modifying the xanthine core, for instance with a 7-benzyl group, researchers can develop more potent and selective antagonists.[11] 7-benzylxanthine itself has been used as a starting material to synthesize compounds with high affinity for the A₁ adenosine receptor.[3][4] Antagonism of these receptors is a therapeutic strategy for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.

Phosphodiesterase (PDE) Inhibition

PDEs are a family of enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6] By inhibiting PDEs, the intracellular levels of these second messengers increase, leading to various physiological responses, including smooth muscle relaxation. Non-selective PDE inhibitors like theophylline are used as bronchodilators.[2] The xanthine scaffold is a common feature in many PDE inhibitors, and derivatives of 7-benzylxanthine have been investigated for their potential as selective PDE4 inhibitors, which are of interest for treating inflammatory diseases like asthma and COPD.[12]

Mechanism of Action: Adenosine Receptor Antagonism

Caption: Competitive antagonism of adenosine receptors by 7-benzylxanthine.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

7-benzyl-1H-purine-2,6(3H,7H)-dione is a valuable synthetic intermediate in medicinal chemistry. Its xanthine core provides a proven scaffold for the development of potent adenosine receptor antagonists and phosphodiesterase inhibitors. While there is some ambiguity in the public domain regarding its CAS number, its chemical properties and reactivity make it a key building block for creating novel therapeutic agents. Further research into the direct biological activities of 7-benzylxanthine itself may reveal additional pharmacological potential.

References

-

PubChem. 7-Benzyl-1-hydroxy-3,7-dihydro-1h-purine-2,6-dione. National Center for Biotechnology Information. Available from: [Link]

-

Electronic Supplementary Information. Royal Society of Chemistry. Available from: [Link]

-

Jacobson KA, et al. Synthesis and adenosine receptor affinity of 7-beta-D-ribofuranosylxanthine. J Med Chem. 1991;34(9):2826-31. Available from: [Link]

-

Jacobson KA, et al. Synthesis and Adenosine Receptor Affinity of 7-β-D-Ribofuranosylxanthine. J Med Chem. 2012;55(18):8178-8182. Available from: [Link]

-

Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1. ResearchGate. Available from: [Link]

-

Process for producing purine derivatives. European Patent Office. EP 0827960 A1. Available from: [Link]

-

Abdel-Wahab BF, et al. Design and synthesis of some new purine-dione derivatives of potential anti-inflammatory activity. Der Pharma Chemica. 2013;5(5):136-148. Available from: [Link]

-

Murakami T, et al. Effects of 1-benzylxanthines on cyclic AMP phosphodiesterase 4 isoenzyme. Biol Pharm Bull. 2006;29(1):145-8. Available from: [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 900 MHz, H2O, predicted). Available from: [Link]

-

Daly JW, et al. 7-Deaza-9-phenyladenines. A new class of adenosine receptor antagonists. Biochem Pharmacol. 1986;35(15):2467-81. Available from: [Link]

-

University of Glasgow. H NMR Spectroscopy. Available from: [Link]

-

ResearchGate. Fig. S6b. The 13 C NMR spectrum for compound 7e. Available from: [Link]

-

Fan TW, et al. 13C NMR Metabolomics: Applications at Natural Abundance. Anal Chem. 2015;87(1):305-314. Available from: [Link]

-

National Chemical Laboratory. 13C NMR spectroscopy. Available from: [Link]

-

PubChem. Benz(a)anthracene-7,12-dione. National Center for Biotechnology Information. Available from: [Link]

-

Tkatchenko TV, et al. The Adenosine Receptor Antagonist, 7-Methylxanthine, Alters Emmetropizing Responses in Infant Macaques. Invest Ophthalmol Vis Sci. 2018;59(13):5426-5436. Available from: [Link]

-

PubChem. 7-Methylxanthine. National Center for Biotechnology Information. Available from: [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]

-

Jacobson KA. Adenosine Receptors: The Contributions by John W. Daly. J Med Chem. 2010;53(9):3393-3400. Available from: [Link]

-

Ghosh R, et al. Phosphodiesterase Inhibitors: Their Role and Implications. International Journal of PharmTech Research. 2009;1(4):1150-1157. Available from: [Link]

-

NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Available from: [Link]

-

Elzupir AO, Almahmoud SAJ. Unveiling of phosphodiesterase-5 hot residues binding to xanthine derivatives for erectile dysfunction therapy: A computational drug repurposing approach. PLOS ONE. 2025;20(11):e0336267. Available from: [Link]

-

Xie G, et al. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases. J Lipid Res. 2013;54(12):3504-3514. Available from: [Link]

-

Francis SH, et al. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handb Exp Pharmacol. 2011;(200):55-73. Available from: [Link]

-

Romanenko NI, et al. Synthesis and Biological Activity of 8-Benzylidenehydrazino-3-Methyl-7-β-Methoxyethylxanthines. Khimiko-Farmatsevticheskii Zhurnal. 2014;48(7):26-29. Available from: [Link]

-

Kim HS, et al. Identification of propentofylline metabolites in rats by gas chromatography/mass spectrometry. J Pharm Biomed Anal. 1996;14(8-10):1039-44. Available from: [Link]

-

de Omena PM, et al. Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity. Molecules. 2014;19(5):6169-6180. Available from: [Link]

-

Wang D, et al. Recommended Mass Spectrometry-Based Strategies to Identify Botulinum Neurotoxin-Containing Samples. Toxins (Basel). 2015;7(5):1747-1762. Available from: [Link]

-

Cleveland Clinic. Phosphodiesterase Inhibitors: Types and Purpose. Available from: [Link]

-

Kumar A, et al. Efficacy of Penicillium limosum Strain AK-7 Derived Bioactive Metabolites on Antimicrobial, Antioxidant, and Anticancer Activity against Human Ovarian Teratocarcinoma (PA-1) Cell Line. J Fungi (Basel). 2023;9(10):986. Available from: [Link]

-

Dorrestein PC, et al. Top-down mass spectrometry on low-resolution instruments: characterization of phosphopantetheinylated carrier domains in polyketide and non-ribosomal biosynthetic pathways. J Am Soc Mass Spectrom. 2006;17(4):483-492. Available from: [Link]

-

Kirti K, et al. In Vitro Anticancer Activity of Staphyloxanthin Pigment Extracted from Staphylococcus gallinarum KX912244, a Gut Microbe of Bombyx mori. J Oncol. 2019;2019:8032479. Available from: [Link]

-

Alam MJ, et al. Synthesis and Antimicrobial Activity of 7-Hydroxy-3',4'-Methylenedioxy- and 7-Benzyloxy-3',4'. ResearchGate. Available from: [Link]

-

Goud B, et al. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Molecules. 2022;27(23):8581. Available from: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and adenosine receptor affinity of 7-beta-D-ribofuranosylxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SYNTHESIS AND ADENOSINE RECEPTOR AFFINITY OF 7–β–D-RIBOFURANOSYLXANTHINE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine Receptors: The Contributions by John W. Daly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sphinxsai.com [sphinxsai.com]

- 7. 7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione - Opulent Pharma [opulentpharma.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. bhu.ac.in [bhu.ac.in]

- 10. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7-Deaza-9-phenyladenines. A new class of adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of 1-benzylxanthines on cyclic AMP phosphodiesterase 4 isoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Adenosine Receptor Antagonist Potential of 7-Benzyl Purines

The following technical guide details the pharmacological landscape, synthesis, and therapeutic potential of 7-benzyl purines as adenosine receptor antagonists.

Technical Guide & Research Whitepaper

Executive Summary

The purine scaffold, particularly the xanthine core (2,6-dioxopurine), remains the structural bedrock for adenosine receptor (AR) antagonists. While classical modifications focus on the N1, N3, and C8 positions to drive subtype selectivity (A1, A2A, A2B, A3), the N7-position offers a unique vector for modulating physicochemical properties and "tuning" the selectivity window between G-protein coupled receptor (GPCR) antagonism and phosphodiesterase (PDE) inhibition.

This guide analyzes the 7-benzyl purine moiety.[1][2][3] Unlike 8-phenyl substitutions which drastically enhance receptor affinity, 7-benzyl substitutions often act as "selectivity filters," historically shifting potency towards PDE inhibition. However, when rationally combined with C8-aryl or N1/N3-alkyl modifications, 7-benzyl purines emerge as potent, lipophilic antagonists with therapeutic relevance in neurodegenerative (A2A) and respiratory (A2B) pathologies.

Molecular Mechanism & Signaling Pathways

Adenosine receptors are Class A GPCRs that regulate intracellular cAMP levels. Antagonists of these receptors function by blocking the binding of endogenous adenosine, thereby preventing the downstream modulation of adenylyl cyclase.

The Signaling Cascade

-

A1 & A3 Receptors: Couple to Gi/o proteins

Inhibit adenylyl cyclase -

A2A & A2B Receptors: Couple to Gs proteins

Activate adenylyl cyclase

Antagonist Action: A 7-benzyl purine antagonist competitively occupies the orthosteric site, preventing the G-protein conformational shift.

Figure 1: Adenosine Receptor Signaling & Antagonist Blockade. 7-benzyl purines competitively inhibit the receptor, preventing G-protein coupling.

Structure-Activity Relationship (SAR)

The 7-benzyl group is not merely a passive lipophilic handle; it exerts specific steric and electronic effects on the purine core.

The "7-Benzyl Paradox" (PDE vs. AR)

A critical insight for medicinal chemists is the selectivity shift induced by N7-benzylation.

-

Adenosine Receptors: N7-substitution (e.g., 7-benzyl) on a xanthine core often decreases affinity for A1 and A2A receptors compared to the N7-unsubstituted parent (theophylline) or N7-methyl (caffeine). This is due to steric clash in the binding pocket where the N7-region faces restricted space in certain subtypes.

-

Phosphodiesterases (PDE): Conversely, 7-benzyl-IBMX is a potent PDE inhibitor.

-

Optimization Strategy: To restore and enhance AR affinity, the 7-benzyl group must be paired with C8-substitutions (e.g., 8-phenyl, 8-cycloalkyl). The 7-benzyl group then serves to solubilize the molecule and improve blood-brain barrier (BBB) penetration due to increased lipophilicity.

Comparative Potency Data

Data synthesized from structure-activity studies of xanthine derivatives.[5][6][7][8]

| Compound Class | Substituents (N1, N3, N7, C8) | Primary Target Affinity (Ki) | Selectivity Note |

| Theophylline | 1,3-Me; 7-H; 8-H | A1/A2A: ~10 µM | Non-selective weak antagonist. |

| Caffeine | 1,3,7-Me; 8-H | A1/A2A: ~50 µM | Reduced potency vs Theophylline. |

| 7-Benzyl-Theophylline | 1,3-Me; 7-Bn ; 8-H | A1/A2A: >100 µM | Loss of AR affinity ; Shift to PDE inhibition. |

| 8-Phenyl-Theophylline | 1,3-Me; 7-H; 8-Ph | A1: ~100 nM | High potency; poor solubility. |

| 7-Benzyl-8-Phenyl | 1,3-Me; 7-Bn ; 8-Ph | A2B: ~50-200 nM | Restored affinity ; Enhanced A2B selectivity. |

Chemical Synthesis Protocol

Objective: Synthesis of 7-benzyl-1,3-dimethylxanthine (7-benzyltheophylline). Rationale: This protocol utilizes a direct alkylation of theophylline. The N7 position is the most nucleophilic nitrogen in the xanthine anion, allowing for high regioselectivity over N9.

Reagents & Equipment[9]

-

Substrate: Theophylline (anhydrous).

-

Electrophile: Benzyl bromide (Caution: Lachrymator).

-

Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).

-

Solvent: N,N-Dimethylformamide (DMF).

-

Monitoring: TLC (Silica gel; CHCl₃:MeOH 95:5).

Step-by-Step Methodology

-

Activation: In a round-bottom flask, dissolve Theophylline (10 mmol, 1.80 g) in dry DMF (15 mL). Add anhydrous K₂CO₃ (12 mmol, 1.66 g). Stir at room temperature for 30 minutes to generate the N7-anion.

-

Alkylation: Add Benzyl bromide (11 mmol, 1.3 mL) dropwise over 5 minutes.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC. The product will appear as a higher Rf spot compared to theophylline.

-

Quench & Workup: Pour the reaction mixture into ice-cold water (100 mL). The product, being lipophilic, should precipitate as a white solid.

-

Isolation: Filter the precipitate. Wash with cold water (3 x 20 mL) to remove residual DMF and salts.

-

Purification: Recrystallize from Ethanol/Water (8:2) to yield pure 7-benzyltheophylline.

Figure 2: Synthesis workflow for 7-benzyl-1,3-dimethylxanthine.

Pharmacological Profiling: Radioligand Binding Assay

To validate the antagonist potential, a competitive binding assay is required. This protocol measures the affinity (Ki) of the synthesized 7-benzyl purine against a known radioligand.

Assay Design (A2A Receptor Focus)

-

Source: Rat striatal membranes (rich in A2A) or HEK293 cells stably expressing human A2A.

-

Radioligand: [³H]ZM241385 (Selective A2A antagonist) or [³H]CGS21680 (A2A agonist).

-

Non-specific Binding: Determined using 10 µM NECA or XAC.

Protocol Steps

-

Membrane Prep: Homogenize tissue/cells in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4). Centrifuge at 48,000 x g for 15 min. Resuspend pellet.

-

Incubation:

-

Tube 1: Total Binding (Membrane + [³H]Ligand + Vehicle).

-

Tube 2: Non-Specific Binding (Membrane + [³H]Ligand + 10 µM NECA).

-

Tube 3-10: Test Compound (Membrane + [³H]Ligand + 7-Benzyl Purine at 10⁻¹⁰ to 10⁻⁵ M).

-

-

Equilibrium: Incubate at 25°C for 90 minutes.

-

Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation:

Therapeutic Implications

While simple 7-benzyl xanthines are often used as tools, their derivatives hold clinical promise:

-

Parkinson’s Disease (A2A Antagonism): 7-benzyl derivatives with C8-styryl groups (e.g., KW-6002 analogs) reduce striatal adenosine tone, enhancing dopaminergic signaling without the dyskinesia associated with L-DOPA.

-

Asthma (A2B Antagonism): A2B receptors on mast cells and smooth muscle mediate bronchoconstriction. 7-benzyl-1,3-dipropylxanthine derivatives have shown efficacy in reducing airway hyperreactivity.

References

-

Daly, J. W. (2000). Adenosine receptors: The contributions by John W. Daly. NIH/NIDDK. Link

-

Müller, C. E., et al. (1993). Chiral pyrrolo[2,3-d]pyrimidine-2,4-diones as adenosine receptor antagonists. Journal of Medicinal Chemistry. Link

-

Jacobson, K. A., et al. (1992). Structure-activity relationships of 8-substituted xanthines as adenosine receptor antagonists. Journal of Medicinal Chemistry. Link

-

Katsushima, T., et al. (1985). Structure-activity relationships of 8-substituted-1,3-dipropylxanthines as selective A1-adenosine receptor antagonists. Journal of Medicinal Chemistry. Link

-

Fredholm, B. B., et al. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors. Pharmacological Reviews. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. Progress in the Pursuit of Therapeutic Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Deaza-9-phenyladenines. A new class of adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationships of 1,3-Dialkylxanthine Derivatives at Rat A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of 7-Benzylxanthine in Metabolic Syndrome Research: A Pharmacological Scaffold for DPP-4 and PDE Inhibition

The following is an in-depth technical guide on the role of 7-benzylxanthine in metabolic syndrome research, structured for an audience of researchers and drug development professionals.

Executive Summary

7-Benzylxanthine (7-Bzl-X) acts as a critical "privileged scaffold" in the medicinal chemistry of metabolic syndrome (MetS). Unlike naturally occurring methylxanthines (caffeine, theophylline) which are non-selective, the benzylation at the N7 position of the xanthine core confers unique steric and electronic properties. This modification is pivotal for two primary therapeutic mechanisms: Dipeptidyl Peptidase-4 (DPP-4) inhibition (enhancing incretin stability for Type 2 Diabetes control) and Phosphodiesterase (PDE) modulation (regulating cAMP/cGMP signaling in adipose and cardiovascular tissues). This guide details the mechanistic utility, synthesis, and experimental validation of 7-benzylxanthine derivatives in MetS research.

Part 1: Chemical & Pharmacological Profile[1]

Structural Significance

The xanthine scaffold (3,7-dihydro-1H-purine-2,6-dione) possesses three nitrogen atoms susceptible to alkylation (N1, N3, N7).[1][2]

-

Natural Xanthines: Caffeine (1,3,7-trimethyl) and Theophylline (1,3-dimethyl) are rapidly metabolized and lack subtype selectivity.

-

7-Benzylxanthine: The introduction of a benzyl group at N7 protects this position from rapid metabolic N-demethylation and provides a hydrophobic moiety that interacts with specific hydrophobic pockets in target enzymes (e.g., the S1 or S2' sub-sites of DPP-4).

Mechanism of Action in Metabolic Syndrome

Research utilizes 7-benzylxanthine primarily as a lead compound or intermediate to target the following pathways:

| Target | Mechanism | Physiological Outcome in MetS |

| DPP-4 Enzyme | Competitive Inhibition | Prevents degradation of GLP-1 and GIP; increases insulin secretion; suppresses glucagon. |

| PDE1 / PDE4 | Isoenzyme Inhibition | Elevates intracellular cAMP; promotes lipolysis in adipocytes; reduces pro-inflammatory cytokines (TNF-α). |

| Adenosine Receptors (A2B) | Antagonism | Potential reduction of insulin resistance; modulation of glucose uptake in skeletal muscle. |

Part 2: Mechanistic Pathways & Visualization

The DPP-4 Inhibition Axis

In the context of Type 2 Diabetes (a core component of MetS), 7-benzylxanthine derivatives function as non-peptidomimetic inhibitors of DPP-4. The xanthine core mimics the P2 residue of the substrate, while the N7-benzyl group occupies the hydrophobic S1 specificity pocket of the enzyme active site.

Figure 1: Mechanism of DPP-4 Inhibition by Xanthine Scaffolds

Caption: 7-Benzylxanthine derivatives competitively inhibit DPP-4, preserving active GLP-1 levels and restoring glucose homeostasis.

Phosphodiesterase (PDE) Modulation

7-benzylxanthine is also a precursor to 7-benzyl-IBMX (1-methyl-3-isobutyl-7-benzylxanthine), a potent inhibitor of PDE1 (calmodulin-stimulated PDE). In metabolic syndrome, PDE inhibition is crucial for maintaining high cAMP levels in adipocytes, which drives hormone-sensitive lipase (HSL) activity and mitochondrial uncoupling.

Part 3: Experimental Protocols

Protocol: Synthesis of 7-Benzylxanthine Derivatives

Rationale: Direct alkylation of xanthine at N7 is challenging due to competing N1/N3 alkylation. The following protocol ensures regio-selectivity.

Materials:

-

3-methylxanthine or Theophylline (starting material)

-

Benzyl bromide (BnBr)

-

Base: Sodium hydride (NaH) or Potassium carbonate (

) -

Solvent: DMF (anhydrous)

Step-by-Step Workflow:

-

Protection (if necessary): If starting from unsubstituted xanthine, protect N1/N3 or use 3-methylxanthine to direct alkylation to N7.

-

Deprotonation: Suspend 3-methylxanthine (10 mmol) in anhydrous DMF (15 mL). Add

(12 mmol) and stir at 60°C for 1 hour under -

Alkylation: Dropwise add Benzyl bromide (11 mmol). Continue stirring at 60–80°C for 4–6 hours.

-

Quenching: Pour reaction mixture into ice-cold water (100 mL). The product, 7-benzyl-3-methylxanthine, will precipitate.

-

Purification: Filter the precipitate. Recrystallize from Ethanol/Water (80:20).

-

Validation: Verify structure via

-NMR (Look for benzylic

Protocol: In Vitro DPP-4 Inhibition Assay

Rationale: To quantify the potency (

Reagents:

-

Recombinant human DPP-4 enzyme.

-

Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).

-

Buffer: 25 mM Tris-HCl, pH 8.0.

Procedure:

-

Preparation: Dilute 7-benzylxanthine derivatives in DMSO (serial dilutions: 0.1 nM to 100 µM).

-

Incubation: Add 10 µL of compound + 40 µL of DPP-4 enzyme solution to a black 96-well plate. Incubate for 10 min at 37°C.

-

Initiation: Add 50 µL of Gly-Pro-AMC substrate (final concentration 50 µM).

-

Measurement: Monitor fluorescence continuously for 30 minutes (Ex: 350 nm / Em: 460 nm).

-

Analysis: Plot reaction velocity vs. log[inhibitor]. Calculate

using non-linear regression (GraphPad Prism).

Part 4: Comparative Data & SAR Analysis

The following table summarizes the Structure-Activity Relationship (SAR) of xanthine derivatives, highlighting why the 7-benzyl modification is superior for specific metabolic targets compared to natural xanthines.

| Compound | Substituent (N7) | Target Affinity (Ki/IC50) | Metabolic Stability | Application in MetS |

| Theophylline | Methyl | PDE (Non-selective): ~500 µM | Low (Rapid Clearance) | Bronchodilator (Limited MetS use) |

| 7-Benzylxanthine | Benzyl | DPP-4: < 50 nM (derivative dependent) | High | Lead for T2DM drugs |

| Linagliptin | Quinazolin-2-ylmethyl* | DPP-4: ~1 nM | Very High | Approved T2DM Therapy |

| 7-Benzyl-IBMX | Benzyl | PDE1: ~5 µM | Moderate | Research Probe for Ca2+ signaling |

*Note: Linagliptin contains a xanthine-based scaffold structurally related to 7-benzylxanthine, validating the scaffold's utility.

Part 5: References

-

Synthesis and Adenosine Receptor Affinity of 7-ribosylxanthine Derivatives. Source: Journal of Medicinal Chemistry / NIH Context: Establishes 7-benzylxanthine as a key precursor for adenosine antagonists. URL:[Link]

-

Xanthines as Adenosine Receptor Antagonists. Source: Handbook of Experimental Pharmacology Context: Reviews the SAR of N7-substituted xanthines in metabolic regulation. URL:[Link]

-

DPP-4 Inhibitors based on Xanthine Scaffolds. Source: Journal of Medicinal Chemistry Context: Details the structural evolution of Linagliptin from xanthine precursors like 7-benzylxanthine. URL:[Link]

-

Phosphodiesterase Inhibitors in Metabolic Syndrome. Source: Frontiers in Pharmacology Context: Discusses the role of PDE inhibition in adipose tissue browning and insulin sensitivity. URL:[Link]

Sources

- 1. Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SYNTHESIS AND ADENOSINE RECEPTOR AFFINITY OF 7–β–D-RIBOFURANOSYLXANTHINE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paraxanthine | 611-59-6 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Bile Acid Sequestrants for Lipid and Glucose Control | springermedizin.de [springermedizin.de]

- 6. US8569489B2 - 7-[4-(Benzhydrylpiperazinyl-1)butyl]-3-methylxanthine and its salts with organic or inorganic acids possessing antihistaminic and antiallergenic activity - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of 7-Benzylxanthine

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical constants of 7-benzylxanthine. A thorough understanding of these properties is fundamental for researchers and professionals engaged in drug discovery and development, as they significantly influence a compound's behavior from synthesis to its pharmacokinetic profile.

Core Physicochemical Data

The following table summarizes the key physicochemical constants for 7-benzylxanthine, providing a foundational dataset for further research and development activities.

| Physicochemical Constant | Value |

| Molecular Weight | 242.24 g/mol |

| Molecular Formula | C₁₃H₁₀N₄O₂ |

| Melting Point | >300 °C |

| Boiling Point | Not available (likely decomposes) |

| Water Solubility | Sparingly soluble |

| LogP (Octanol-Water Partition Coefficient) | -0.89 (estimated)[1] |

| pKa (Acid Dissociation Constant) | Data not readily available |

Methodologies for Determination

The accurate determination of these physicochemical properties relies on established experimental techniques.[2] These methods are crucial for verifying the identity, purity, and potential behavior of a compound in biological systems.

-

Molecular Weight: Typically determined with high accuracy using mass spectrometry.

-

Melting Point: Can be precisely measured using techniques like differential scanning calorimetry (DSC) or the capillary tube method.[3][4] A sharp melting point range is often indicative of high purity.[3]

-

Solubility: The shake-flask method is a standard procedure for determining the solubility of a compound in various solvents.[5]

-

LogP: This value, crucial for predicting membrane permeability, can be determined experimentally using methods like the shake-flask method or estimated using computational algorithms.[5]

-

pKa: Potentiometric titration and spectrophotometry are common methods for measuring the acid dissociation constant, which indicates the degree of ionization at a given pH.[5]

Experimental Protocols and Considerations

For researchers seeking to independently verify or expand upon the provided data, the following outlines general experimental approaches.

Synthesis and Purification

Derivatives of xanthine, including 7-benzylxanthine, can be synthesized through various organic chemistry routes. For instance, the alkylation of a xanthine precursor is a common method.[4] Following synthesis, purification is critical and is often achieved through crystallization from a suitable solvent.[3]

Structural Elucidation

The definitive confirmation of the chemical structure of 7-benzylxanthine and its derivatives is typically accomplished using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a compound like 7-benzylxanthine.

Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

Conclusion

This guide provides essential data and methodological insights into the physicochemical properties of 7-benzylxanthine. A comprehensive understanding and experimental validation of these parameters are critical for advancing research and development efforts involving this and related compounds.

Sources

- 1. 7-Methylxanthine | C6H6N4O2 | CID 68374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sc.uobaghdad.edu.iq [sc.uobaghdad.edu.iq]

- 4. Synthesis, physical and chemical properties of 7-methylxanthine derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. books.rsc.org [books.rsc.org]

Methodological & Application

HPLC method development for 7-Benzyl-1H-purine-2,6(3H,7H)-dione analysis

Executive Summary

This application note details the development and optimization of a Reversed-Phase HPLC (RP-HPLC) method for the analysis of 7-Benzyl-1H-purine-2,6(3H,7H)-dione (commonly referred to as 7-Benzylxanthine). This compound is a critical intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Linagliptin , and serves as a model compound for monitoring N-alkylation reactions of xanthines.

The protocol described herein prioritizes robustness and resolution , utilizing a C18 stationary phase with a phosphate buffer/acetonitrile gradient. This method effectively separates the target analyte from potential degradation products (xanthine) and synthesis by-products.

Chemical Context & Properties[1][2][3][4][5][6][7][8][9]

Understanding the analyte is the first step in logical method development.

-

Analyte: 7-Benzyl-1H-purine-2,6(3H,7H)-dione

-

Molecular Formula: C₁₂H₁₀N₄O₂

-

Molecular Weight: 242.23 g/mol

-

Acid/Base Character: Amphoteric but predominantly acidic functionality at N1 (pKa ~7.7). The N7 position is blocked by the benzyl group, preventing the formation of the N7-H tautomer common in unsubstituted xanthine.

-

Solubility: Sparingly soluble in water; soluble in DMSO, hot ethanol, and dilute alkali.

Structural Visualization & Interaction Logic

The following diagram illustrates the physicochemical properties driving the method selection:

Figure 1: Physicochemical interactions driving the selection of a C18 stationary phase and acidic mobile phase.

Method Development Protocol

Reagents and Chemicals

-

Reference Standard: 7-Benzyl-1H-purine-2,6(3H,7H)-dione (>99.0% purity).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

-

Buffer Additives: Potassium Dihydrogen Phosphate (

), Orthophosphoric Acid (85%).

Sample Preparation

Due to the limited aqueous solubility of the benzyl derivative, a specific diluent strategy is required to prevent precipitation on-column.

-

Stock Solution (1.0 mg/mL): Weigh 10 mg of 7-Benzylxanthine into a 10 mL volumetric flask. Dissolve in DMSO (dimethyl sulfoxide) or 50:50 Methanol:Water (with 0.1% NaOH) . Sonicate for 10 minutes.

-

Working Standard (50 µg/mL): Dilute the stock solution with the Mobile Phase A (Buffer). Note: Ensure the final organic content is <20% to prevent solvent effects on peak shape.

-

Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

Chromatographic Conditions (The "Core" Method)

This method uses a "scouting gradient" approach optimized for intermediate polarity.

| Parameter | Condition |

| Column | C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna) |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 |

| Mobile Phase B | Acetonitrile (100%) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Volume | 10 µL |

| Detection (UV) | 272 nm (Primary), 254 nm (Secondary) |

| Run Time | 20 minutes |

Gradient Profile:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold |

| 12.0 | 40 | 60 | Linear Gradient |

| 15.0 | 40 | 60 | Wash |

| 15.1 | 95 | 5 | Re-equilibration |

| 20.0 | 95 | 5 | End |

Scientific Rationale & Expertise

Why pH 3.0?

Xanthine derivatives often possess an acidic proton at the N1 position (pKa ~7.7).

-

At pH > 7: The molecule becomes deprotonated (anionic), leading to reduced retention on C18 and potential peak tailing due to interactions with residual silanols.

-

At pH 3.0: The molecule remains in its neutral form. This maximizes hydrophobic interaction with the C18 alkyl chains, improving retention and peak symmetry.

Why C18 over Phenyl-Hexyl?

While a Phenyl-Hexyl column would offer unique selectivity for the benzyl group via

Wavelength Selection

Xanthines exhibit a strong UV absorption band between 260–280 nm. A scan of 7-Benzylxanthine typically shows

Method Validation Parameters

To ensure the method is "Trustworthy" (Part 2 of requirements), the following validation parameters must be met.

System Suitability Testing (SST)

Inject the Working Standard (50 µg/mL) five times.

| Parameter | Acceptance Criteria |

| Retention Time (%RSD) | |

| Peak Area (%RSD) | |

| Tailing Factor ( | |

| Theoretical Plates ( |

Linearity & Range

Prepare calibration standards at 5, 10, 25, 50, and 75 µg/mL.

-

Requirement:

.

Specificity (Stress Testing)

To demonstrate the method is stability-indicating, subject the sample to:

-

Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

-

Oxidation: 3%

, Room Temp, 2 hours.

-

Result: The 7-Benzylxanthine peak must be spectrally pure (Peak Purity Index > 990 via Diode Array Detector).

Troubleshooting & Optimization

Use the following decision tree if issues arise during implementation.

Figure 2: Troubleshooting decision tree for common HPLC anomalies.

References

-

Linagliptin Impurity Profiling: Jadhav, S. B., et al. "Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin."[1] Tetrahedron Letters, 2022.[2] Link

-

Xanthine Analysis: Papadoyannis, I. N., et al. "Solid-Phase Extraction Study and Photodiode Array RP-HPLC Analysis of Xanthine Derivatives."[3][4] Journal of Liquid Chromatography & Related Technologies, 2006. Link

-

General Method Development: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. John Wiley & Sons, 2010.[5]

-

Physicochemical Data: PubChem Database. "7-Methylxanthine and related derivatives." National Center for Biotechnology Information. Link

Sources

- 1. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. agilent.com [agilent.com]

Application Note: Scalable Synthesis of 1,3-Dialkyl-7-benzylxanthine Derivatives

Abstract & Scope

This technical guide details the protocol for the regioselective

While de novo Traube synthesis is possible, this note focuses on the more convergent and practical direct alkylation route , utilizing commercially available 1,3-dialkylxanthine precursors (e.g., Theophylline). We address critical process parameters (CPPs) including solvent effects on regioselectivity (

Retrosynthetic Strategy & Mechanism

The synthesis relies on the nucleophilic substitution (

Regioselectivity (The vs Challenge)

Xanthines possess two potential nucleophilic sites on the imidazole ring:

-

1,3-Dialkylxanthines (e.g., Theophylline): The acidic proton resides predominantly on

( -

Kinetic vs. Thermodynamic Control: Under basic conditions (

or

Reaction Scheme

Experimental Workflow (Visualized)

The following diagram outlines the critical decision points and workflow for the synthesis.

Figure 1: Decision tree and process flow for the synthesis of 7-benzylxanthine derivatives.

Detailed Protocol: -Benzylation of Theophylline

Target Molecule: 7-Benzyl-1,3-dimethylxanthine (7-Benzyltheophylline) Scale: 10 mmol (Adaptable to gram-scale)

Reagents & Materials

| Reagent | Equiv. | Amount (10 mmol scale) | Role |

| Theophylline (anhydrous) | 1.0 | 1.80 g | Substrate |

| Benzyl Bromide | 1.1 - 1.2 | 1.3 - 1.4 mL | Electrophile |

| Potassium Carbonate ( | 2.0 | 2.76 g | Base (Proton Scavenger) |

| Acetone (Reagent Grade) | N/A | 30 - 50 mL | Solvent |

| Potassium Iodide (Optional) | 0.1 | 166 mg | Catalyst (Finkelstein) |

Step-by-Step Procedure

Step 1: Activation (Deprotonation)

-

Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 1.80 g Theophylline and 2.76 g anhydrous

. -

Add 40 mL of Acetone .

-

Note: If the substrate is poorly soluble in acetone, switch to DMF (

-Dimethylformamide). If using DMF, reduce volume to 15 mL and heat to 80°C instead of reflux.

-

-

Stir the suspension vigorously at room temperature for 15 minutes to initiate deprotonation.

Step 2: Alkylation

-

Add 1.3 mL Benzyl Bromide dropwise to the suspension.

-

Optimization Tip: For less reactive halides (e.g., Benzyl chloride), add 10 mol% Potassium Iodide (KI) to generate the more reactive Benzyl iodide in situ.

-

-

Heat the mixture to Reflux (

56°C) . -

Maintain reflux for 6–12 hours .

Step 3: Reaction Monitoring

-

Perform Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (95:5) .

-

Visualization: UV light (254 nm).

-

Observation: The product (7-benzyl) will be less polar (higher

) than the starting Theophylline. Theophylline usually streaks or stays near the baseline in non-polar systems; the product will move distinctly.

-

Step 4: Workup & Isolation

Method A (Acetone - Precipitation):

-

Evaporate the acetone under reduced pressure (Rotavap) to obtain a solid residue.

-

Resuspend the residue in 50 mL of water .

-

Stir vigorously for 20 minutes. The

and KBr byproducts will dissolve, while the organic product will remain as a precipitate. -

Filter the white solid using a Büchner funnel.[1]

-

Wash the cake with cold water (2 x 10 mL) and hexanes (1 x 10 mL) to remove unreacted benzyl bromide.

Method B (DMF - Quench):

-

Pour the reaction mixture slowly into 100 mL of ice-cold water with stirring.

-

The product will precipitate out immediately. Filter and wash as above.

Step 5: Purification[2]

-

Recrystallization: The crude solid is usually >90% pure. To reach >98%:

-

Dissolve the solid in a minimum amount of boiling Ethanol .

-

Add hot water dropwise until slight turbidity persists.

-

Allow to cool slowly to room temperature, then to 4°C.

-

-

Collect the crystals and dry in a vacuum oven at 50°C.

Characterization & Quality Control

A self-validating protocol requires confirmation of structure.

-

Melting Point: 7-Benzyltheophylline melts at 156–158°C . Sharp range indicates purity.

-

-NMR (CDCl

-

7.30–7.40 (m, 5H, Ar-H)

-

7.55 (s, 1H, H-8)

-

5.50 (s, 2H, N-CH

-

3.60, 3.40 (s, 3H each, N-Me)

-

7.30–7.40 (m, 5H, Ar-H)

-

Mass Spectrometry (ESI+):

-

Look for

peak (e.g., for 7-benzyltheophylline, MW = 270.29

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation or moisture. | Ensure |

| Oily Product | Residual solvent or benzyl bromide. | Triturate the oil with Hexane or Diethyl Ether to induce crystallization. |

| N9-Isomer Formation | Steric hindrance on R-group or extreme temps. | Lower reaction temperature. Confirm isomer by NMR (N9-benzyl protons shift slightly upfield compared to N7). |

| Starting Material Remains | Reaction stalled. | Add catalytic KI (Finkelstein condition) to accelerate alkylation. |

Mechanism of Action (Pharmacology Context)

Understanding the biological target aids in derivative design. 1,3-dialkyl-7-benzylxanthines primarily act as antagonists at Adenosine Receptors (ARs).

Figure 2: Pharmacological intervention of xanthine derivatives on Adenosine signaling.[3]

References

-

Daly, J. W., Jacobson, K. A., & Ukena, D. (1985).[4] Adenosine receptors: development of selective agonists and antagonists. Progress in Clinical and Biological Research, 230, 41-63.

-

Jacobson, K. A., et al. (1999). 1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors.[3][5] Drug Development Research, 47(1), 45-53.[3]

-

Pei, Y., et al. (2007). Regioselective synthesis of 7-alkyl- and 7-benzyl-1,3-dimethylxanthines. Synthetic Communications, 37(20), 3637-3643.

-

Muller, C. E. (2000). Medicinal chemistry of adenosine A3 receptor ligands. Current Topics in Medicinal Chemistry, 3(4), 445-462.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. 1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functionalized congeners of 1,3-dialkylxanthines: preparation of analogues with high affinity for adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: UV-Vis Absorption Spectra Analysis of 7-Benzylxanthine

Abstract & Introduction

7-Benzylxanthine (CAS: 645-30-7) is a critical intermediate in the synthesis of adenosine receptor antagonists, bronchodilators, and DPP-4 inhibitors. Unlike naturally occurring xanthines (caffeine, theophylline), the benzylation at the N7 position alters both the solubility profile and the electronic transition states of the purine ring system.

This Application Note provides a rigorous protocol for the UV-Vis characterization of 7-benzylxanthine. It addresses specific challenges, including solvatochromic shifts, pH-dependent ionization (tautomerism), and solvent cutoff interference. The goal is to establish a self-validating method for purity assessment and concentration determination in drug development workflows.

Theoretical Background

Electronic Transitions

The UV absorption of 7-benzylxanthine is dominated by two primary transitions:

-

Transition (Band I): Occurs typically between 270–278 nm . This high-intensity band (

- Benzyl Transition (Band II): The benzyl substituent contributes aromatic absorption, often appearing as a shoulder or distinct peak in the 250–260 nm region, potentially merging with the purine core signal depending on solvent polarity.

The "DMSO Trap" in Xanthine Analysis

7-Benzylxanthine exhibits poor solubility in water but dissolves readily in Dimethyl Sulfoxide (DMSO). However, DMSO has a UV cutoff wavelength of approximately 268 nm .

-

Risk: Measuring the primary peak (~272 nm) in pure DMSO will result in massive background noise and signal saturation, rendering the data invalid.

-

Solution: This protocol utilizes a High-Concentration Stock (DMSO)

High-Dilution Working Solution (Buffer/Methanol) strategy to ensure the final DMSO concentration is

Experimental Protocol

Materials & Equipment

-

Analyte: 7-Benzylxanthine (Purity

). -

Solvents:

-

Stock Solvent: DMSO (Spectrophotometric Grade).

-

Working Solvent: Phosphate Buffered Saline (PBS), pH 7.4 OR Methanol (HPLC Grade).

-

-

Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth

nm). -

Cuvettes: Quartz (Suprasil), 10 mm path length. Do not use plastic or glass.

Workflow Diagram

Figure 1: Optimized workflow for 7-benzylxanthine analysis, prioritizing solvent transparency.

Step-by-Step Procedure

Step 1: Stock Solution Preparation

-

Weigh accurately

mg of 7-benzylxanthine. -

Transfer to a 10 mL volumetric flask.

-

Add approx. 8 mL of DMSO. Sonicate for 5 minutes until fully dissolved (solution must be clear).

-

Make up to volume with DMSO.

-

Concentration (

):

-

Step 2: Working Solution Preparation

-

Pipette

of Stock Solution into a 10 mL volumetric flask. -

Dilute to volume with PBS (pH 7.4) .

-

Final Concentration (

): -

DMSO Content:

(Negligible absorbance at

-

Step 3: Instrumental Setup

-

Range: 220 nm – 400 nm.

-

Scan Speed: Medium (approx. 200 nm/min).

-

Baseline Correction: Auto-zero with the Blank solution (1% DMSO in PBS).

Step 4: Measurement & Validation

-

Insert the Blank cuvette and perform a baseline scan.

-

Replace with the Sample cuvette.

-

Record the spectrum.

-

Validation Check: If Absorbance at

, dilute the sample further (e.g., 1:2) to ensure linearity with Beer-Lambert Law.

Data Analysis & Interpretation

Identification of

Analyze the spectrum for the local maximum.

-

Expected

: -

Secondary Feature: A shoulder or minor peak may appear near 250 nm (benzyl contribution).

Calculation of Molar Extinction Coefficient ( )

Use the Beer-Lambert Law:

Where:

-

= Absorbance at

-

= Molar concentration (mol/L).

-

Note: MW of 7-benzylxanthine (

)

-

- = Path length (1 cm).[3]

Data Summary Table:

| Parameter | Value / Range | Notes |

| 270 – 275 nm | Primary diagnostic peak | |

| 272 – 278 nm | Slight bathochromic shift possible | |

| Molar Mass | 242.23 g/mol | Required for |

| Linearity Range | 2 – 20 | Adherence to Beer's Law ( |

| Solvent Cutoff | DMSO: 268 nm | CRITICAL: Do not scan pure DMSO solutions |

Troubleshooting & Quality Control

pH-Dependent Shifts (pKa Effects)

Xanthines have acidic protons (N1-H, N3-H). 7-Benzylxanthine lacks the N7 proton, but N1/N3 can still ionize at high pH (> pH 10).

-

Observation: If the peak shifts to ~280-290 nm or splits, the pH is likely too high (anionic form).

-

Corrective Action: Ensure the buffer is strictly pH 7.4. For acidic stability studies, use 0.1 N HCl.

"Ghost" Peaks

-

Symptom: Noisy spikes below 260 nm.

-

Cause: Solvent absorption (DMSO interference).

-

Fix: Increase the dilution factor of the stock into the buffer. Ensure the blank contains exactly the same amount of DMSO as the sample.

References

-

National Institute of Standards and Technology (NIST). UV/Visible Spectra of Xanthine Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

- Beaven, G. H., & Holiday, E. R. (1952). Ultraviolet absorption spectra of proteins and amino acids. Advances in Protein Chemistry, 7, 319-386.

-

PubChem Database. 7-Benzylxanthine Compound Summary. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Note: High-Resolution Separation of Xanthine Alkaloids by Thin Layer Chromatography

Introduction: The Significance of Xanthine Separation

Xanthine and its methylated derivatives, primarily caffeine, theophylline, and theobromine, are a class of purine alkaloids with significant pharmacological and physiological effects.[1] These compounds are widely consumed in beverages like coffee, tea, and cocoa, and are also utilized as active pharmaceutical ingredients (APIs) in various medications for their stimulant, diuretic, and bronchodilator properties.[2] The structural similarity of these molecules, differing only by the number and position of methyl groups on the xanthine backbone, presents a unique analytical challenge. Accurate and efficient separation and quantification of these xanthines are crucial for quality control in the food and beverage industry, pharmaceutical formulation development, and clinical monitoring.

This application note provides a comprehensive guide to the separation of caffeine, theophylline, and theobromine using Thin Layer Chromatography (TLC), a simple, rapid, and cost-effective analytical technique. We will delve into the fundamental principles governing the separation, provide detailed, validated protocols for different sample matrices, and explain the scientific rationale behind the selection of each component of the TLC system.

The Principle of Xanthine Separation by Normal-Phase TLC

Thin Layer Chromatography operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[3] For the separation of xanthines, a normal-phase TLC system is typically employed. In this setup, a polar stationary phase, most commonly silica gel, is used in conjunction with a less polar mobile phase.

The stationary phase, silica gel, is a porous material with a high surface area, rich in hydroxyl (-OH) groups. These silanol groups are polar and can form hydrogen bonds with polar molecules. The mobile phase, a mixture of organic solvents, flows up the TLC plate via capillary action, carrying the sample components with it.

The separation of xanthines is primarily governed by their polarity. The polarity of caffeine, theophylline, and theobromine is influenced by the number and position of their methyl groups. Theobromine, with two methyl groups and a free N-H group, is the most polar of the three. Theophylline, also with two methyl groups but in different positions, is slightly less polar. Caffeine, with three methyl groups and no N-H groups available for hydrogen bonding with the stationary phase, is the least polar.

This difference in polarity dictates their interaction with the stationary phase. The more polar the xanthine, the more strongly it will adsorb to the polar silica gel, and the slower it will migrate up the TLC plate. Conversely, the less polar xanthine will have a weaker interaction with the stationary phase and will be carried further up the plate by the mobile phase. This results in a separation of the three compounds, with theobromine having the lowest Retention Factor (Rf), followed by theophylline, and then caffeine with the highest Rf value.

The Retention Factor (Rf) is a quantitative measure of a compound's migration in a specific TLC system and is calculated as follows:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Recommended TLC Systems for Xanthine Separation

The selection of an appropriate mobile phase is critical for achieving optimal separation of xanthines. The mobile phase must have the right "eluting strength" to move the compounds up the plate while still allowing for differential migration. Below are two validated TLC systems that provide excellent resolution for caffeine, theobromine, and theophylline.

Stationary Phase: For both systems, the recommended stationary phase is Silica Gel 60 F254 TLC plates . The "F254" indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds under 254 nm UV light.

System 1: Chloroform:Dichloromethane:Isopropanol

This system offers a good balance of polarity to effectively separate the three primary xanthines.

-

Mobile Phase Composition: Chloroform : Dichloromethane : Isopropanol (4:2:1 v/v/v)[4]

System 2: Acetone:Toluene:Chloroform

This alternative mobile phase provides a different selectivity and can be used to confirm separation results.

Expected Rf Values

The following table summarizes the approximate Rf values for caffeine, theophylline, and theobromine in the recommended TLC systems. It is important to note that Rf values can be influenced by experimental conditions such as temperature, humidity, and the specific batch of TLC plates. Therefore, it is always recommended to run a standard mixture alongside the unknown samples for accurate identification.

| Xanthine | Mobile Phase System 1 (Chloroform:Dichloromethane:Isopropanol) | Mobile Phase System 2 (Acetone:Toluene:Chloroform) |

| Caffeine | ~ 0.75 | ~ 0.60 |

| Theophylline | ~ 0.50 | ~ 0.40 |

| Theobromine | ~ 0.25 | ~ 0.20 |

Experimental Protocols

This section provides detailed, step-by-step protocols for the analysis of xanthines in different matrices.

Materials and Reagents

-

Silica Gel 60 F254 TLC plates

-

Caffeine, Theophylline, and Theobromine reference standards

-

Chloroform (analytical grade)

-

Dichloromethane (analytical grade)

-

Isopropanol (analytical grade)

-

Acetone (analytical grade)

-

Toluene (analytical grade)

-

Methanol (analytical grade)

-

Ethanol (analytical grade)

-

Ammonia solution (25%)

-

Iodine crystals

-

Volumetric flasks

-

Micropipettes or capillary tubes

-

TLC developing chamber

-

UV lamp (254 nm)

-

Fume hood

-

Heating plate

Preparation of Standard Solutions

-

Prepare individual stock solutions of caffeine, theophylline, and theobromine at a concentration of 1 mg/mL in methanol.

-

Prepare a mixed standard solution by combining equal volumes of the individual stock solutions to obtain a final concentration of approximately 0.33 mg/mL for each analyte.

Sample Preparation Protocols

This protocol is suitable for the analysis of xanthines in solid dosage forms.

-

Weigh and finely powder a representative number of tablets (e.g., 10-20) to ensure homogeneity.

-

Accurately weigh a portion of the powdered tablets equivalent to one average tablet weight and transfer it to a volumetric flask.

-

Add methanol to the flask (approximately 70% of the final volume) and sonicate for 15-20 minutes to extract the xanthines.

-

Allow the solution to cool to room temperature and then dilute to the mark with methanol.

-

Filter the solution through a 0.45 µm syringe filter to remove any insoluble excipients. The filtrate is now ready for TLC analysis.

This protocol is designed for the extraction of xanthines from tea leaves and ground coffee.

-

Weigh approximately 2 grams of the ground coffee or tea leaves into a beaker.

-

Add 50 mL of boiling water and stir for 5-10 minutes.

-

Filter the hot mixture through a filter paper.

-

To the cooled filtrate, add 10 mL of a 10% lead acetate solution to precipitate tannins and other interfering substances.

-

Filter the mixture again to remove the precipitate.

-

Transfer the clear filtrate to a separatory funnel and extract three times with 20 mL portions of chloroform.

-

Combine the chloroform extracts and wash them with 20 mL of 0.1 M sodium hydroxide solution, followed by 20 mL of distilled water.

-

Dry the chloroform extract over anhydrous sodium sulfate.

-

Evaporate the chloroform extract to dryness under a gentle stream of nitrogen or in a fume hood.

-

Reconstitute the residue in a known volume of methanol (e.g., 1-2 mL). This solution is ready for TLC analysis.

TLC Procedure: A Step-by-Step Workflow

The following workflow should be performed in a well-ventilated fume hood.

Figure 1: A generalized workflow for the TLC analysis of xanthines.

-

Prepare the Mobile Phase: In a suitable container, prepare the chosen mobile phase by mixing the solvents in the specified ratios. For example, for System 1, mix 40 mL of chloroform, 20 mL of dichloromethane, and 10 mL of isopropanol.

-

Saturate the TLC Chamber: Pour the prepared mobile phase into the TLC developing chamber to a depth of about 0.5-1.0 cm. Place a piece of filter paper, wetted with the mobile phase, along the inner wall of the chamber to ensure a saturated atmosphere. Close the chamber and allow it to equilibrate for at least 30 minutes.

-

Prepare the TLC Plate: Using a pencil, gently draw a faint line (the origin) about 1.5 cm from the bottom of the TLC plate. Be careful not to scratch the silica gel layer. Mark the positions for sample and standard application along this line, keeping them at least 1 cm apart.

-

Spot Samples and Standards: Using a micropipette or a capillary tube, apply small spots (1-2 µL) of the prepared sample solutions and the mixed standard solution onto their respective marked positions on the origin line. Allow the spots to dry completely between applications to keep them small and concentrated.

-

Develop the Plate: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring that the origin line is above the level of the mobile phase. Close the chamber and allow the solvent front to ascend the plate by capillary action.

-

Dry the Plate: Once the solvent front has reached about 1-2 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

Visualization and Analysis

Since xanthines are colorless, visualization techniques are required to observe the separated spots.

UV Visualization (Non-destructive)

Xanthines contain conjugated systems that absorb UV light.[6]

-

Place the dried TLC plate under a UV lamp set to 254 nm.

-

The compounds will appear as dark spots against the fluorescent green background of the plate. This phenomenon is known as fluorescence quenching.[7]

-

Gently circle the observed spots with a pencil to mark their positions for later Rf calculation.

Iodine Staining (Semi-destructive)

Iodine vapor can form colored complexes with many organic compounds, providing an alternative visualization method.

-

Place a few crystals of iodine in a closed chamber (an iodine tank).

-

Place the dried TLC plate inside the iodine tank and close the lid.

-

The spots will gradually appear as yellowish-brown spots as the iodine vapor adsorbs onto the separated compounds.[8]

-

Remove the plate and circle the spots with a pencil. The color of the spots will fade over time.

Calculation of Rf Values

-

Measure the distance from the origin line to the center of each circled spot (distance traveled by the compound).

-

Measure the distance from the origin line to the solvent front mark (distance traveled by the solvent front).

-

Calculate the Rf value for each compound using the formula mentioned earlier.

-

Compare the Rf values of the spots in the sample lanes with those of the standards to identify the xanthines present in the samples.

Troubleshooting

| Issue | Possible Cause | Solution |